molecular formula C27H29N3O3S B8452779 ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate

ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate

Cat. No.: B8452779
M. Wt: 475.6 g/mol
InChI Key: ZSWILVAUNMNFSJ-UHFFFAOYSA-N
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Description

ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-benzo[b]thiophen-4-yl-piperazine with 4-chlorobutoxyquinoline-2-one under reflux conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .

Scientific Research Applications

ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its quinoline and piperazine moieties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate can be compared with other quinoline and benzothiophene derivatives:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound .

Properties

Molecular Formula

C27H29N3O3S

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate

InChI

InChI=1S/C27H29N3O3S/c1-2-32-27(31)23-19-25(20-7-3-4-8-22(20)28-23)33-17-6-12-29-13-15-30(16-14-29)24-9-5-10-26-21(24)11-18-34-26/h3-5,7-11,18-19H,2,6,12-17H2,1H3

InChI Key

ZSWILVAUNMNFSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4

Origin of Product

United States

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